molecular formula C6H8N2O2 B13510072 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione

Cat. No.: B13510072
M. Wt: 140.14 g/mol
InChI Key: UAIUQGKKENEURD-UHFFFAOYSA-N
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Description

1-Amino-3-azabicyclo[311]heptane-2,4-dione is a bicyclic compound featuring a unique structure that includes an amino group and a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione typically involves the reduction of spirocyclic oxetanyl nitriles . This method is scalable and has been studied for its mechanism, scope, and efficiency. The reaction conditions often include the use of reducing agents and specific catalysts to facilitate the transformation.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of the reduction process makes it feasible for industrial applications, particularly in the production of pharmaceuticals and other chemical products.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions are commonly used in its synthesis and further modifications.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve nucleophiles and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, influencing biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-azabicyclo[311]heptane-2,4-dione is unique due to its specific amino group and bicyclic structure, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione

InChI

InChI=1S/C6H8N2O2/c7-6-1-3(2-6)4(9)8-5(6)10/h3H,1-2,7H2,(H,8,9,10)

InChI Key

UAIUQGKKENEURD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C(=O)NC2=O)N

Origin of Product

United States

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